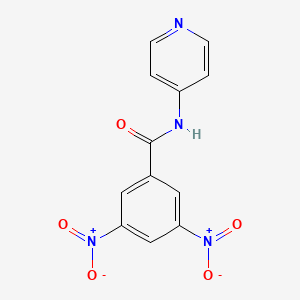
Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is an organic compound characterized by the presence of a phosphonate group, a nitro group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE typically involves the enantioselective nitroaldol reaction of α-ketophosphonates and nitromethane . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
Applications De Recherche Scientifique
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to target molecules. The phosphonate group enhances its stability and facilitates its incorporation into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate: A similar compound with a slightly different carbon chain length and stereochemistry.
Bis(propan-2-yl) (hydroxymethyl)phosphonate: Another related compound with a hydroxymethyl group instead of a hydroxy-nitroheptan group.
Uniqueness
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H28NO6P |
|---|---|
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
2-di(propan-2-yloxy)phosphoryl-1-nitroheptan-2-ol |
InChI |
InChI=1S/C13H28NO6P/c1-6-7-8-9-13(15,10-14(16)17)21(18,19-11(2)3)20-12(4)5/h11-12,15H,6-10H2,1-5H3 |
Clé InChI |
MRTFCCABPVSYJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C[N+](=O)[O-])(O)P(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558314.png)

![N-[(4-butoxyphenyl)methyl]-3-chloropropanamide](/img/structure/B11558319.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11558329.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)

![N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline](/img/structure/B11558357.png)

![3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B11558366.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11558367.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11558371.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11558374.png)
![N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11558389.png)
